molecular formula C12H17NO2 B3150061 (2H-1,3-Benzodioxol-5-ylmethyl)(2-methylpropyl)amine CAS No. 68291-95-2

(2H-1,3-Benzodioxol-5-ylmethyl)(2-methylpropyl)amine

Cat. No. B3150061
CAS RN: 68291-95-2
M. Wt: 207.27 g/mol
InChI Key: KEHJCUJFTGOGDQ-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-ylmethyl)(2-methylpropyl)amine, commonly known as MDBP, is a psychoactive drug that belongs to the amphetamine class. It is a designer drug and has gained popularity in recent years due to its euphoric and stimulant effects. MDBP is a synthetic compound that is not approved for human consumption, and its usage is illegal in many countries.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study focused on synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives using 1,3-Benzodioxol-5-amine as a precursor. These compounds were tested for their antibacterial activity and were found to be moderately weak inhibitors compared to ciprofloxacin, the reference standard (Aziz‐ur‐Rehman et al., 2015).

Chemical Reactions and Synthesis

  • Research into the vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols led to the production of various chemical compounds, demonstrating the versatility of benzodioxol in chemical synthesis (Yavari et al., 2006).

Crystal Structure Analysis

  • An investigation into the crystal structures of isomeric compounds involving 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(aryl)-1,3-thiazolidin-4-one revealed differences in intermolecular interactions and the roles of oxygen atoms, contributing to our understanding of molecular interactions and structural chemistry (Facchinetti et al., 2016).

Enantiomerically Pure Compound Synthesis

  • A study on the synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione and its stereoselective 1,3-dipolar cycloaddition with an azomethine ylide showcases the application of benzodioxol derivatives in the creation of optically active compounds, which is crucial in the pharmaceutical industry (Gebert & Heimgartner, 2002).

Polymer Synthesis and Characterization

  • A study synthesized and characterized novel methacrylate copolymers having a pendant piperonyl group. The research focused on understanding the monomer reactivity ratio, thermal degradation kinetics, and biological activity against different types of bacteria and fungi, highlighting the potential use of benzodioxol derivatives in polymer science (Erol et al., 2021).

Biological Imaging Applications

  • Research into the development of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family, which involved the synthesis and photophysical characterization of specific dyes. These sensors show potential in biological imaging applications due to their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).

Pharmacological Studies

  • A pharmacological study involved the synthesis of Mannich bases containing ibuprofen moiety. The synthesized compounds were screened for their anti-inflammatory, analgesic, antibacterial, and antifungal activities, indicating the potential therapeutic applications of benzodioxol derivatives (Sujith et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11/h3-5,9,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJCUJFTGOGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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